molecular formula C10H8N2O4S B2420204 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid CAS No. 1008673-64-0

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid

Cat. No.: B2420204
CAS No.: 1008673-64-0
M. Wt: 252.24
InChI Key: VQTCTUOHTJTVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Benzoic acid protons : Aromatic protons appear as a multiplet at δ 7.2–8.1 ppm .
    • NH group : The amino proton resonates as a broad singlet near δ 10.5 ppm .
    • TZD ring protons : The CH group in the TZD ring shows a doublet at δ 4.8–5.2 ppm .
  • ¹³C NMR :

    • Carbonyl carbons : The TZD ring’s C=O groups resonate at δ 170–175 ppm , while the carboxylic acid C=O appears at δ 168–170 ppm .

Fourier-Transform Infrared (FT-IR)

Key absorption bands include:

  • C=O stretches : Strong peaks at 1,736 cm⁻¹ (TZD ring) and 1,680 cm⁻¹ (carboxylic acid).
  • N-H bend : A broad band near 3,138 cm⁻¹ (amide N-H).
  • S-C=S stretch : A weak band at 1,065 cm⁻¹ .

Ultraviolet-Visible (UV-Vis)

The compound exhibits a λₘₐₓ at 280–310 nm due to π→π* transitions in the aromatic and conjugated TZD systems. Extended conjugation in salts shifts absorption to 568 nm .

Comparative Analysis with Related Thiazolidinedione Derivatives

Table 2: Structural and functional comparisons

Compound Key Structural Differences Biological Relevance
2-[(2,4-Dioxo-TZD-5-yl)amino]benzoic acid –NH linker, unsubstituted TZD ring PPARγ modulation, antidiabetic potential
Rosiglitazone Thiazolidinedione with pyridine moiety PPARγ agonist (FDA-approved)
3-{[3-(4-Methylphenyl)-TZD-5-yl]amino}benzoic acid 4-Methylphenyl substitution on TZD Enhanced α-glucosidase inhibition
Chalcone-TZD hybrids Chalcone backbone fused to TZD Antibacterial activity
  • Electronic effects : Electron-withdrawing groups (e.g., -COOH) on the benzoic acid moiety enhance hydrogen-bonding capacity, improving target binding.
  • Steric effects : Bulky substituents on the TZD ring (e.g., isopropyl in 4-((3-isopropyl-TZD-5-yl)amino)benzoic acid ) reduce conformational flexibility but improve metabolic stability.

The absence of alkyl or aryl substitutions on the TZD ring in 2-[(2,4-dioxo-TZD-5-yl)amino]benzoic acid results in lower logP values (∼0.65) compared to derivatives with hydrophobic groups (logP ∼3.53), suggesting improved aqueous solubility.

Properties

IUPAC Name

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-4-2-1-3-5(6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTCTUOHTJTVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the benzoic acid moiety .

Scientific Research Applications

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in inflammation and cancer, leading to the modulation of these processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
  • 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)amino]benzoic acid
  • 4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzoic acid methyl ester

Uniqueness

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazolidine ring and the benzoic acid moiety allows for diverse chemical reactivity and potential therapeutic applications .

Biological Activity

2-[(2,4-Dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with two carbonyl groups and an amino group attached to a benzoic acid moiety. Its chemical formula is C14H10N2O5SC_{14}H_{10}N_2O_5S, which contributes to its unique pharmacological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of thiazolidin-2,4-dione exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Antioxidant Properties
Several studies have highlighted the antioxidant potential of thiazolidine derivatives. For example, specific compounds have demonstrated significant radical scavenging activity in assays such as DPPH and ABTS, indicating their ability to neutralize free radicals and reduce oxidative stress .

3. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. In vitro studies revealed that certain thiazolidin derivatives significantly reduced cell viability in human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells with IC50 values ranging from 0.24 to 58.66 µM .

4. Anti-inflammatory Effects
Research has also pointed to anti-inflammatory activities associated with thiazolidine derivatives. The compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
  • Modulation of Signaling Pathways : Thiazolidine derivatives may affect signaling pathways related to cell survival and apoptosis, contributing to their anticancer effects .

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that specific thiazolidine derivatives exhibited potent activity against Staphylococcus aureus, with MIC values significantly lower than those of standard treatments .
  • Antioxidant Activity : In a comparative study, compounds derived from thiazolidine showed superior antioxidant activity compared to traditional antioxidants like vitamin C and E .
  • Anticancer Potential : A series of thiazolidin derivatives were tested against multiple cancer cell lines, revealing one derivative with an IC50 value of 1.50 µM against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin .

Q & A

Q. What are the optimized synthetic routes for 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, and how are intermediates characterized?

Methodological Answer: A stepwise synthesis approach involves coupling thiazolidinedione derivatives with substituted benzoic acid precursors. Key steps include:

  • Carbodiimide-mediated amidation : Utilize reagents like EDC/HOBt for efficient coupling of the thiazolidinedione moiety to the benzoic acid scaffold .
  • Purification : Employ column chromatography or recrystallization, monitored by TLC and HPLC for purity assessment (>95%) .
  • Intermediate characterization : Confirm structures via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazolidinedione carbonyls at ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic and chromatographic methods validate the compound’s purity and stability?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • FT-IR : Identify characteristic bands (e.g., C=O stretches at 1680–1750 cm1^{-1} for thiazolidinedione and benzoic acid groups) .
  • UV-Vis : Monitor λmax\lambda_{\text{max}} shifts in buffered solutions (pH 1–13) to evaluate pH-dependent stability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiazolidinedione derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXTL/SHELXL for structure refinement. Key parameters:
    • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion .
    • Resolution of disorder : Apply restraints for flexible substituents (e.g., the thiazolidinedione ring) and validate via R-factor convergence (<0.05) .
    • Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H···O between benzoic acid and solvent molecules) to explain packing motifs .

Q. How to address contradictions in bioactivity data between planktonic vs. biofilm-forming bacterial models?

Methodological Answer:

  • Biofilm assays : Use static (96-well microtiter plates) vs. flow-cell systems to compare minimum biofilm inhibitory concentrations (MBIC) and planktonic MICs .
  • Confocal microscopy : Stain biofilms with SYTO9/propidium iodide to quantify live/dead cells post-treatment with thiazolidinedione derivatives .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across biological replicates, accounting for biofilm heterogeneity .

Q. What strategies optimize structure-activity relationship (SAR) studies for antiproliferative activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF3_3, –NO2_2) or donating (–OCH3_3) groups at the benzoic acid para-position to modulate electron density and receptor binding .
  • In silico docking : Use AutoDock Vina to predict binding affinities to targets like PPAR-γ (PDB ID: 3VSO). Prioritize derivatives with ΔG < −8 kcal/mol for in vitro testing .
  • Dose-response assays : Calculate IC50_{50} values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing against positive controls (e.g., doxorubicin) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in catalytic activity reported for thiazolidinedione-metal complexes?

Methodological Answer:

  • Control experiments : Test for metal leaching via ICP-MS after catalytic cycles (e.g., Pd complexes in cross-coupling reactions) .
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature, substrate ratio) to isolate ligand effects .
  • Spectroscopic validation : Use EXAFS to confirm metal coordination geometry and oxidation state stability during catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.